1(2H)-Isoquinolinone, 3-butyl-
Description
Significance of Heterocyclic Architectures in Organic Synthesis and Beyond
Heterocyclic structural architectures are fundamental building blocks in the world of organic chemistry. These cyclic compounds, which incorporate at least one atom other than carbon within their ring system, are ubiquitous in nature and synthetic science. Their presence is prominent in a vast array of bioactive natural products and synthetic drugs, establishing them as crucial intermediates in organic synthesis. mdpi.comrsc.org The significance of heterocycles extends to their wide-ranging applications in pharmaceuticals, including their use as antibiotics, hormones, and vitamins, as well as in agrochemicals like insecticides and crop protection agents. rsc.org
Modern synthetic strategies have focused on developing efficient and environmentally friendly methods, such as cascade reactions and palladium-catalyzed one-pot syntheses, to construct these complex molecular frameworks. mdpi.comnih.gov These advanced methods not only streamline the creation of diverse heterocyclic derivatives but also align with the principles of green chemistry by minimizing waste and energy consumption. nih.gov The versatility of heterocyclic compounds is further demonstrated by their application in materials science, where they are used to create advanced materials with unique optical and electronic properties. researchgate.net
Overview of Isoquinolinone Derivatives in Contemporary Chemical Sciences
Among the vast family of heterocyclic compounds, the isoquinoline (B145761) core has garnered considerable attention from both medicinal and synthetic organic chemists. google.comderpharmachemica.com Isoquinolinones, which are derivatives of isoquinoline featuring a carbonyl group, represent a privileged structural framework in drug discovery and development. derpharmachemica.com These scaffolds are embedded in numerous natural alkaloids and serve as essential templates for designing novel therapeutic agents. google.comderpharmachemica.com
Isoquinolinone derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory properties. derpharmachemica.com For example, certain derivatives have been investigated as potent immunoproteasome inhibitors for treating hematologic malignancies, while others show promise as calpain inhibitors, which could be beneficial in conditions where this enzyme is over-activated. acs.orgorgsyn.org The ongoing research in this area focuses on synthesizing novel isoquinolinone analogues and exploring their structure-activity relationships to develop drugs with enhanced efficacy and selectivity. derpharmachemica.comresearchgate.net The synthetic versatility of the isoquinolinone scaffold allows for the introduction of various substituents, enabling the fine-tuning of their biological and physical properties for diverse applications in medicinal chemistry and materials science. researchgate.netrsc.org
Specific Research Context of 1(2H)-Isoquinolinone, 3-butyl-
While the broader class of isoquinolinones is extensively studied, the specific compound 1(2H)-Isoquinolinone, 3-butyl-, also known by its older name 3-butylisocarbostyril, appears to be a less commonly researched molecule. Its existence is confirmed by its mention in patent literature as a compound that can be prepared through specific synthetic processes. google.com
Detailed research dedicated solely to 1(2H)-Isoquinolinone, 3-butyl- is not abundant in publicly available scientific literature. However, research on closely related structures provides a potential context for its significance. For instance, studies on derivatives such as 3-sec-butyl-1-oxo-2,3-dihydroisoquinolines have identified them as inhibitors of μ-calpain, a cysteine protease implicated in various pathological conditions. rsc.org Furthermore, a recent study detailed the synthesis and characterization of various 3,4-dihydroisoquinolin-1(2H)-one derivatives, including a butyl-substituted analogue, which were evaluated for their antioomycete activity against plant pathogens. nih.govchemsynthesis.com
These examples suggest that 1(2H)-Isoquinolinone, 3-butyl- likely serves as a valuable building block or a member of a compound library in the exploration of new bioactive agents. Its simple butyl substitution at the 3-position makes it an interesting candidate for structure-activity relationship studies, where the effect of this alkyl group on biological targets can be assessed.
Below are tables detailing the properties of 1(2H)-Isoquinolinone, 3-butyl- and a closely related N-methoxy derivative, providing a snapshot of their fundamental chemical data.
Table 1: Physicochemical Properties of 1(2H)-Isoquinolinone, 3-butyl-
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Common Name | 3-butylisocarbostyril google.com |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| XLogP3 | 2.9 |
| Density | 1.055 g/cm³ |
| Flash Point | 236.3 °C |
| Data sourced from available chemical databases. |
Table 2: Properties of a Related Compound: 3-butyl-2-methoxyisoquinolin-1-one
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.295 g/mol |
| Synonyms | 3-butyl-2-methoxy-isocarbostyril, 3-butyl-2-methoxy-2H-isoquinolin-1-one |
| This table presents data for a related N-methoxy derivative for comparative purposes. |
Structure
3D Structure
Properties
CAS No. |
132-90-1 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-butyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H15NO/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(15)14-11/h4-6,8-9H,2-3,7H2,1H3,(H,14,15) |
InChI Key |
KLOZBWBOFYKMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2h Isoquinolinone, 3 Butyl and Analogues
Strategies for the Construction of the 1(2H)-Isoquinolinone Ring System
The synthesis of the 1(2H)-isoquinolinone core is a significant area of research in organic chemistry, with numerous methods developed for its construction. These strategies are crucial for accessing compounds like 1(2H)-isoquinolinone, 3-butyl-, and its derivatives, which are of interest in medicinal chemistry.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a powerful tool for the synthesis of isoquinolinones, often involving C-H bond activation and annulation reactions. These methods are valued for their efficiency and atom economy.
One prominent strategy involves the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. This approach yields various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity and in good yields. mdpi.com The reaction proceeds through a proposed mechanism involving the formation of a five-membered cyclopalladation intermediate, followed by coordination and insertion of the allene, and finally reductive elimination to give the product. mdpi.com A similar palladium-catalyzed cascade dehydrogenative cross-coupling/annulation reaction has been developed between N-alkoxybenzamides and β-keto esters. organic-chemistry.org
Another versatile method is the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, which, after a subsequent copper-catalyzed cyclization, provides isoquinolines in excellent yields. organic-chemistry.org Additionally, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate (B1210297), catalyzed by palladium under microwave irradiation, afford various substituted isoquinolines. organic-chemistry.org An atom-economical synthesis of isoquinolinones has also been developed via a ligand-free palladium-catalyzed C-H and N-H double activation, providing good to excellent yields and high regioselectivity with unsymmetrical alkynes. nih.gov
The following table summarizes representative palladium-catalyzed reactions for the synthesis of isoquinolinone analogues.
| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |
| N-methoxybenzamide, 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 3,4-dihydroisoquinolin-1(2H)-ones | 53-87% | mdpi.com |
| o-iodobenzaldehyde tert-butylimine, terminal acetylenes | Palladium catalyst, then Copper catalyst | Substituted isoquinolines | Excellent | organic-chemistry.org |
| N-alkoxybenzamides | Palladium catalyst | Isoquinolinones | Good to excellent | nih.gov |
Cyclization Reactions of Precursors
Classical and modern cyclization reactions of appropriately functionalized precursors are fundamental to the synthesis of the 1(2H)-isoquinolinone ring system.
Traditional methods such as the Bischler–Napieralski synthesis involve the cyclization of an amide derived from an acylated β-phenylethylamine using a Lewis acid like POCl₃, followed by dehydrogenation to form the isoquinoline (B145761) ring. pharmaguideline.com The Pictet-Spengler reaction is another classical approach where arylethanamines react with aldehydes to form an imine, which then undergoes acid-catalyzed cyclization to yield tetrahydroisoquinolines. pharmaguideline.com
More contemporary methods include the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method can selectively produce isoquinolines or isoquinoline N-oxides by choosing whether to protect a hydroxyl group on the oxime. nih.gov Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides also provides an efficient route to substituted isoquinolines in moderate to good yields. nih.gov A straightforward method for preparing N-substituted 1,4-dihydro-3(2H)-isoquinolinones involves the reductive amination/cyclization of methyl-2-(2-formylphenyl)acetate with primary amines. uea.ac.uk Furthermore, a base-promoted tandem synthesis of 3,4-dihydroisoquinolones has been reported. acs.org
Transition Metal-Mediated Approaches
Beyond palladium, a range of other transition metals, including rhodium, cobalt, copper, and ruthenium, are employed to catalyze the formation of isoquinolinone structures.
Rhodium(III)-catalyzed C-H activation and annulation is a well-established method. For example, the reaction of primary benzamides with diazo compounds provides isoquinolinones in a redox-neutral fashion. organic-chemistry.orgorganic-chemistry.org Another Rh(III)-catalyzed approach uses hydrazones as an oxidizing directing group for the ortho C-H bond activation and annulation to synthesize highly substituted isoquinolines without an external oxidant. acs.org
Cobalt catalysts have been shown to effectively promote the C-H activation of benzamides and subsequent annulation with allenes to produce isoquinolinones. mdpi.com N-Chloroamides can serve as a directing synthon for cobalt-catalyzed C-H activation at room temperature, reacting with alkynes to form isoquinolones. organic-chemistry.org
Copper(I)-catalyzed reactions are also prevalent. A tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can produce densely functionalized isoquinolines. organic-chemistry.org Additionally, the coupling of N-substituted 2-halobenzamides with various active methylene (B1212753) compounds, catalyzed by a combination of CuI and a glycosyl 1,2,3-triazole-based pyridinamide ligand, yields substituted isoquinolinones in very high yields. organic-chemistry.org
The table below provides examples of various transition metal-mediated syntheses.
| Metal Catalyst | Starting Materials | Reaction Type | Product | Reference |
| Rhodium(III) | Primary benzamides, diazo compounds | Redox-neutral annulation | Isoquinolinones | organic-chemistry.orgorganic-chemistry.org |
| Cobalt | N-Chloroamides, alkynes | C-H activation/annulation | Isoquinolones | organic-chemistry.org |
| Copper(I) | 2-bromoaryl ketones, terminal alkynes, CH₃CN | Three-component [3+2+1] cyclization | Functionalized isoquinolines | organic-chemistry.org |
| Ruthenium(II) | Primary benzylamines, sulfoxonium ylides | C-H functionalization/annulation | Isoquinolines | organic-chemistry.org |
Organocatalytic Protocols
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of isoquinolinone derivatives, providing access to chiral molecules. A notable example is the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov This reaction sequence starts from 2-(nitromethyl)benzaldehydes and N-protected aldimines and utilizes a quinine-based squaramide organocatalyst. nih.govnih.gov The process proceeds via an aza-Henry–hemiaminalization–oxidation sequence, yielding the target compounds with moderate to good yields and moderate to very good enantioselectivities. nih.govnih.gov This methodology highlights the potential of hydrogen-bonding organocatalysis in constructing complex heterocyclic frameworks. nih.gov
Catalyst-Free Methodologies
The synthesis of isoquinolones can also be achieved under catalyst-free conditions, which aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive metal catalysts. An aryne-induced, transition-metal-free, three-component coupling protocol has been developed for the synthesis of N-aryl (iso)quinolones from halo-(iso)quinolines and water. organic-chemistry.org Another catalyst-free approach involves the reaction of 2-ethynylbenzaldehyde with ammonium hydroxide in water to access isoquinolines. bohrium.com Additionally, a nucleophilic dearomatization strategy allows for the synthesis of disubstituted 3-isoquinolinones under transition-metal-free conditions. acs.org
Electrochemical Synthesis Routes
Electrochemical methods represent a green and sustainable approach to synthesizing isoquinolinone derivatives. These reactions are typically conducted under mild conditions, often using environmentally friendly solvents. researchgate.net The electrochemical generation of reactive radical species is a key feature of this approach. researchgate.net For instance, the electrochemical synthesis of quinazolinones, a related class of heterocycles, has been achieved via an I₂-catalyzed tandem oxidation in aqueous solution. nih.govrsc.org In this process, benzyl alcohol is first oxidized to benzaldehyde at the anode, which then reacts with an amine to form an imine that undergoes oxidative cyclization to the final product. nih.gov Merging electrochemistry with organocatalysis has also enabled the C(sp³)–H alkenylation of tetrahydroisoquinolines, demonstrating the synthetic power of combining different catalytic strategies. acs.org
Nitrogen Atom Insertion Approaches to the Isoquinoline Core
Nitrogen atom insertion reactions represent a powerful strategy for the synthesis of nitrogen-containing heterocycles from carbocyclic precursors. Two classical name reactions, the Schmidt and Beckmann rearrangements, offer plausible, albeit not widely exemplified, routes for the synthesis of 3-alkyl-1(2H)-isoquinolinones. These methods involve the insertion of a nitrogen atom into a pre-existing carbocyclic framework.
The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. organic-chemistry.orgorganic-chemistry.orgwikipedia.org For the synthesis of a 3-alkyl-1(2H)-isoquinolinone, a potential precursor would be a 2-alkyl-1-indanone. The proposed reaction mechanism would involve the protonation of the carbonyl group, followed by nucleophilic attack of the azide (B81097) to form an azidohydrin intermediate. Subsequent dehydration and rearrangement with migration of the more substituted carbon would lead to the desired lactam after tautomerization.
Similarly, the Beckmann rearrangement transforms an oxime into an amide or lactam under acidic conditions. masterorganicchemistry.comwikipedia.orglibretexts.org In this approach, a 2-alkyl-1-indanone would first be converted to its corresponding oxime. Treatment of the oxime with an acid or another promoting agent would then induce a rearrangement where the group anti-periplanar to the hydroxyl group migrates to the nitrogen atom, yielding the 3-alkyl-1(2H)-isoquinolinone. masterorganicchemistry.comwikipedia.org The stereochemistry of the oxime is crucial for determining the migratory aptitude of the groups attached to the carbonyl carbon.
While these methods are well-established for the synthesis of amides and lactams in various contexts, their specific application to the synthesis of 3-butyl-1(2H)-isoquinolinone and its direct analogues from 2-alkylindanones is not extensively documented in the scientific literature. However, the fundamental principles of these reactions suggest their potential as a viable synthetic strategy.
Radical Cascade Reactions for Isoquinolinone Synthesis
Radical cascade reactions have emerged as a versatile tool in organic synthesis, allowing for the construction of complex molecular architectures in a single step. These reactions proceed through a sequence of intramolecular radical additions to multiple bonds.
While radical cyclizations are widely used for the synthesis of various heterocyclic systems, including some isoquinoline derivatives, specific examples of radical cascade reactions leading directly to 3-alkyl-1(2H)-isoquinolinones are not prominently reported in the literature. One related approach involves the metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes to furnish 1-alkylisoquinolines. thieme.de However, this method yields the fully aromatized isoquinoline and not the desired isoquinolinone.
Conceptually, a radical cascade approach to 3-alkyl-1(2H)-isoquinolinones could be envisioned. For instance, a suitably substituted o-vinylbenzamide derivative bearing a radical precursor could potentially undergo a cascade cyclization to form the isoquinolinone core. The success of such a strategy would depend on the careful design of the starting material to favor the desired cyclization pathway over competing reactions. Further research in this area is needed to establish a general and efficient radical cascade methodology for the synthesis of this specific class of compounds.
Solvent-Dependent Chemoselective Syntheses of Isoquinolinone Derivatives
A significant advancement in the synthesis of substituted isoquinolinones is the development of methods that allow for chemoselective control over the product outcome based on the reaction solvent. A notable example is the (phenyliodonio)sulfamate (PISA)-mediated synthesis of isoquinolinone derivatives from o-alkenylbenzamides. This methodology provides a highly chemoselective route to either 3- or 4-substituted isoquinolinones by simply adjusting the solvent.
When the reaction is conducted in wet hexafluoro-2-propanol (HFIP), the 3-substituted isoquinolinone derivatives are formed preferentially. The proposed mechanism involves an intramolecular C-H amination pathway. This method has been successfully applied to the synthesis of various 3-alkyl-substituted isoquinolinones, which are direct analogues of 3-butyl-1(2H)-isoquinolinone.
The reaction conditions are generally mild, proceeding at room temperature. The scope of the reaction with respect to the alkyl substituent at the 3-position has been explored, demonstrating that methyl, ethyl, and isopropyl groups are well-tolerated, affording the corresponding products in good yields. This suggests that a butyl-substituted precursor would also be a suitable substrate for this transformation.
Table 1: Synthesis of 3-Alkyl-1(2H)-Isoquinolinone Analogues via Solvent-Dependent Chemoselective Synthesis
| Entry | R¹ | Product | Yield (%) |
| 1 | CH₃ | 3-methyl-1(2H)-isoquinolinone | 87 |
| 2 | CH₂CH₃ | 3-ethyl-1(2H)-isoquinolinone | 75 |
| 3 | CH(CH₃)₂ | 3-isopropyl-1(2H)-isoquinolinone | 52 |
Data sourced from a study on PISA-mediated solvent-dependent synthesis.
Castagnoli–Cushman Reaction and Related Multicomponent Approaches
The Castagnoli–Cushman reaction is a powerful multicomponent reaction for the synthesis of substituted lactams. A three-component variant of this reaction employing homophthalic anhydrides, a carbonyl compound, and ammonium acetate has been utilized for the preparation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides with a variable substituent at the 3-position. These products are close structural analogues of 3-butyl-1(2H)-isoquinolinone.
This multicomponent approach allows for the introduction of diversity at the 3-position by varying the carbonyl component. For example, the use of different aldehydes or ketones leads to the corresponding 3-substituted products. The reaction proceeds diastereoselectively, typically affording the trans-configured product.
While this method does not directly yield 3-butyl-1(2H)-isoquinolinone, the resulting 3-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides are valuable intermediates that can potentially be converted to the target compound through further synthetic manipulations, such as decarboxylation.
Table 2: Examples of 3-Substituted 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Analogues Synthesized via a Three-Component Castagnoli-Cushman Reaction
| Entry | Carbonyl Compound | R³ in Product |
| 1 | Formaldehyde | H |
| 2 | Acetaldehyde | CH₃ |
| 3 | Isobutyraldehyde | CH(CH₃)₂ |
| 4 | Cyclopropanecarboxaldehyde | c-C₃H₅ |
Data based on a three-component Castagnoli-Cushman reaction with various carbonyl compounds.
Chemical Reactivity and Advanced Transformations of 1 2h Isoquinolinone, 3 Butyl
Fundamental Reactivity of the Isoquinolinone Core
The 1(2H)-isoquinolinone nucleus consists of a fused benzene (B151609) ring and a dihydropyridinone ring. This structure contains a lactam (a cyclic amide) functionality and an aromatic carbocycle, which dictate its primary modes of reaction. The electron-withdrawing nature of the carbonyl group and the aromaticity of the benzene ring are the principal factors influencing its reactivity.
Nucleophilic Substitution Reactions
Nucleophilic substitution on the isoquinoline (B145761) ring itself typically occurs at the C1 position, especially when a suitable leaving group is present. quimicaorganica.orgyoutube.comshahucollegelatur.org.in However, in the 1(2H)-isoquinolinone system, the C1 position is part of a carbonyl group. Consequently, direct nucleophilic substitution at C1 is not a typical reaction pathway. Instead, reactivity towards nucleophiles often involves other positions or requires activation. For instance, in related isoquinolinium salts, nucleophilic addition is a valuable approach for synthesizing 1,2-dihydroisoquinoline (B1215523) derivatives. nih.gov The presence of the carbonyl group deactivates the pyridinone ring towards electrophilic attack but can activate adjacent positions for certain types of nucleophilic or C-H functionalization reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus preferentially occurs on the electron-rich benzene ring rather than the electron-deficient pyridinone ring. youtube.com The directing effects of the fused heterocyclic ring favor substitution at the C5 and C8 positions. shahucollegelatur.org.infirsthope.co.inquimicaorganica.org This is due to the superior stability of the cationic intermediates (Wheland intermediates) formed during the attack at these positions, which allows for charge delocalization without disrupting the aromaticity of the pyridine-derived ring. quimicaorganica.org
For 1(2H)-Isoquinolinone, 3-butyl-, the lactam ring acts as a deactivating group, making EAS reactions require more forcing conditions compared to benzene. Common EAS reactions include nitration, halogenation, and sulfonation. firsthope.co.in
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline & 8-Nitroisoquinoline |
| Bromination | Br₂ / AlCl₃ | 5-Bromoisoquinoline |
| Sulfonation | Oleum (H₂SO₄/SO₃) | Isoquinoline-5-sulfonic acid |
This table illustrates the general regioselectivity for the parent isoquinoline ring, which serves as a model for the carbocyclic ring of 3-butyl-1(2H)-isoquinolinone. shahucollegelatur.org.infirsthope.co.in
Reduction and Oxidation Chemistry of 1(2H)-Isoquinolinone, 3-butyl-
The reduction of the 1(2H)-isoquinolinone core can proceed via several pathways depending on the reagents and conditions used. Catalytic hydrogenation can lead to the saturation of the heterocyclic ring. For example, the reduction of a 1(2H)-isoquinolinone can yield the corresponding 3,4-dihydro-1(2H)-isoquinolinone. researchgate.net More vigorous reduction can lead to the fully saturated decahydroisoquinoline. The use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) is common for reducing related 3,4-dihydroisoquinolinium intermediates to their tetrahydroisoquinoline forms. shahucollegelatur.org.in
Oxidation of the isoquinolinone system is generally difficult due to the stability of the aromatic ring and the oxidized state of the lactam carbonyl. pharmaguideline.com However, the saturated carbons of the butyl group at the C3 position could be susceptible to oxidation under strong oxidizing conditions. Furthermore, advanced oxidation of related N-methyl-1,2,3,4-tetrahydroisoquinoline to the corresponding N-methyl-isoquinolinium ion by monoamine oxidase has been reported, demonstrating that biological or biomimetic oxidation of the heterocyclic ring is possible. nih.gov
C-H Bond Functionalization and Activation Strategies
Direct C-H functionalization is a powerful, atom-economical strategy for modifying complex molecules. For the 1(2H)-isoquinolinone scaffold, the C4 position is a key target for such transformations. The methylene (B1212753) C(sp³)-H bonds at this position are activated by the adjacent carbonyl group and the double bond, making them amenable to radical-based functionalization.
Direct C(sp³)-H Sulfonylation
Recent advancements have demonstrated the direct C(sp³)-H sulfonylation at the C4 position of closely related isoquinoline-1,3-(2H,4H)-diones under transition-metal-free conditions. researchgate.net This reaction utilizes sulfinates as the sulfonating agents and air as the sole oxidant, proceeding through a free radical pathway. researchgate.net This methodology provides a green and efficient route to C4-sulfonylated products. The principles of this transformation are highly relevant to 3-butyl-1(2H)-isoquinolinone, which also possesses activated C4-hydrogens. Another approach for the C4-sulfonylation of pyridines involves activation with triflic anhydride (B1165640) followed by a base-mediated addition of a sulfinate salt. d-nb.infochemrxiv.org
Table 2: Representative Examples of Direct C4-Sulfonylation of N-Substituted Isoquinoline-1,3(2H,4H)-diones
| N-Substituent (R) | Sulfinate Source | Product Yield |
|---|---|---|
| Methyl | Sodium p-toluenesulfinate | 85% |
| Ethyl | Sodium p-toluenesulfinate | 75% |
| Benzyl (B1604629) | Sodium benzenesulfinate | 82% |
| Phenyl | Sodium 4-chlorobenzenesulfinate | 71% |
Data derived from studies on isoquinoline-1,3-(2H,4H)-diones, which serve as a structural model for the reactivity of the C4 position in 1(2H)-isoquinolinones. researchgate.net
Sulfuration Reactions
The introduction of a sulfur functional group (sulfuration or sulfenylation) at the C4 position of the isoquinolinone core has also been achieved. An efficient iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones at the C4 position using ethyl sulfinates has been reported, yielding products in moderate to excellent yields. researchgate.net Similarly, a metal-free, iodine-promoted direct C-H sulfenylation with aryl sulfonyl chlorides as the sulfur source has been developed. chemistryviews.org
In a related system, the sulfuration of isoquinoline-1,3-(2H,4H)-diones was accomplished using disulfides as the sulfurating partners in a t-BuOK/DMF catalytic system. researchgate.net These methods highlight the feasibility of creating C-S bonds at the activated C4 position through radical-based mechanisms, offering a direct route to functionalized isoquinolinones that would be applicable to the 3-butyl derivative.
Table 3: Examples of C4-Sulfuration of N-Methylisoquinoline-1,3(2H,4H)-dione
| Disulfide Reagent | Product Yield |
|---|---|
| Diphenyl disulfide | 81% |
| Bis(4-methylphenyl) disulfide | 78% |
| Bis(4-methoxyphenyl) disulfide | 75% |
| Bis(4-chlorophenyl) disulfide | 83% |
Data from studies on a model isoquinoline-1,3-dione system, demonstrating the applicability of direct sulfuration. researchgate.net
Oxidative Cleavage Reactions
While 1(2H)-Isoquinolinone, 3-butyl- itself does not possess a functional group directly amenable to standard oxidative cleavage, its derivatives, particularly those with unsaturation introduced into the butyl side chain, could undergo such transformations. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, which, depending on the workup conditions, can yield aldehydes, ketones, or carboxylic acids. masterorganicchemistry.comlibretexts.org
For instance, if a derivative, 3-(but-3-en-1-yl)-1(2H)-isoquinolinone, were synthesized, it could be subjected to oxidative cleavage. The reaction would proceed via the formation of an unstable ozonide intermediate, which upon oxidative workup (e.g., with hydrogen peroxide), would cleave the double bond to yield a carboxylic acid. This would transform the butenyl side chain into a propan-1-oic acid group attached to the C3 position of the isoquinolinone core.
Table 1: Hypothetical Oxidative Cleavage of a 1(2H)-Isoquinolinone, 3-butyl- Derivative
| Starting Material | Reagents | Expected Product |
| 3-(but-3-en-1-yl)-1(2H)-isoquinolinone | 1. O₃, CH₂Cl₂, -78 °C2. H₂O₂ | 3-(1(2H)-isoquinolinon-3-yl)propanoic acid |
This transformation highlights a synthetic strategy to introduce a carboxylic acid functionality at the 3-position, which can serve as a handle for further modifications, such as amide bond formation or other derivatizations.
Cyclization and Annulation Reactions for Polycyclic Structures
The isoquinolinone core of 1(2H)-Isoquinolinone, 3-butyl- is a versatile platform for the construction of more complex, polycyclic systems. Various transition-metal-catalyzed cyclization and annulation strategies can be envisioned to build additional rings onto the existing framework. mdpi.com
One prominent strategy involves the rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered benzamides. mdpi.com By analogy, if an alkyne moiety were introduced onto the nitrogen of the isoquinolinone ring system of a derivative of the title compound, an intramolecular cyclization could be triggered to form a new fused ring. For example, an N-alkoxybenzamide derivative tethered to an alkyne could undergo C-H/N-O activation to yield polycyclic fused isoquinolones. mdpi.com
Furthermore, dearomative [3+2] annulation reactions of nonactivated isoquinolines have been reported to furnish chiral 1,2-dihydroisoquinolines, suggesting that the isoquinoline core can participate in cycloaddition reactions to build spiro or fused polycyclic structures. researchgate.net While the starting material is an isoquinoline, similar reactivity could potentially be explored for the isoquinolinone system under specific catalytic conditions.
Palladium-catalyzed coupling and subsequent copper-catalyzed cyclization of terminal acetylenes with imines of o-iodobenzaldehydes is another powerful method for constructing the isoquinoline skeleton, which can be extended to build polycyclic systems. acs.org A pre-functionalized 1(2H)-Isoquinolinone, 3-butyl- could theoretically be employed in similar annulation strategies to append further rings.
Table 2: Proposed Cyclization/Annulation Reactions for Polycyclic Structure Synthesis
| Starting Material Derivative | Reaction Type | Catalyst/Reagents | Expected Polycyclic Core |
| N-alkynyl-1(2H)-Isoquinolinone, 3-butyl- | Intramolecular Annulation | [Cp*RhCl₂]₂ / CsOAc | Fused tetracyclic isoquinolinone |
| 1(2H)-Isoquinolinone, 3-butyl- | [3+2] Annulation with a 1,3-dipole | Yb(OTf)₃ | Spiro- or fused-dihydroisoquinolinone |
| 4-iodo-1(2H)-Isoquinolinone, 3-butyl- | Palladium/Copper-catalyzed Annulation | Pd(PPh₃)₄, CuI, alkyne | Benzo-fused isoquinolinone derivative |
These reactions underscore the potential of 1(2H)-Isoquinolinone, 3-butyl- as a scaffold for accessing diverse and complex polycyclic architectures, which are of significant interest in medicinal chemistry and materials science. rsc.orgnih.gov
Radical Cross-Coupling Reactions
Radical reactions offer a powerful and complementary approach to traditional ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds. While direct radical cross-coupling on 1(2H)-Isoquinolinone, 3-butyl- is not extensively documented, the reactivity of similar heterocyclic systems suggests its feasibility.
Radical cascade reactions initiated by peroxides or AIBN have been used to form bicyclic systems in related isoquinoline structures. smolecule.com This indicates that the isoquinolinone ring can participate in radical-mediated cyclizations. For intermolecular cross-coupling, a pre-functionalized isoquinolinone, for instance, a halo-substituted derivative, could be a suitable substrate.
A plausible approach would be a palladium-catalyzed cross-coupling of a halo-isoquinolinone with a source of alkyl radicals. For example, 4-bromo-1(2H)-isoquinolinone, 3-butyl- could potentially react with an alkyl radical generated from a carboxylic acid (via photoredox catalysis) or a boronic acid (via a Minisci-type reaction) to introduce a new alkyl group at the C4 position.
Another potential avenue is the direct C-H functionalization via a radical mechanism. Under specific photocatalytic conditions, it might be possible to generate a radical at a specific position on the isoquinolinone core, which could then be trapped by a suitable coupling partner. Recent advances in photoredox catalysis have enabled the C-H alkylation and arylation of various heterocycles. acs.org
Table 3: Hypothetical Radical Cross-Coupling Reactions
| Isoquinolinone Substrate | Radical Source | Catalyst System | Expected Product |
| 4-Bromo-1(2H)-isoquinolinone, 3-butyl- | Cyclohexanecarboxylic acid | Ir(ppy)₃ / Blue LEDs | 4-Cyclohexyl-1(2H)-isoquinolinone, 3-butyl- |
| 1(2H)-Isoquinolinone, 3-butyl- | tert-Butyl hydroperoxide (as initiator for intramolecular cyclization) | TBHP | Intramolecularly cyclized product (if suitable unsaturation is present) |
| 1(2H)-Isoquinolinone, 3-butyl- | Phenyl radical (from phenylhydrazine) | Visible light photocatalyst | Phenylated 1(2H)-isoquinolinone, 3-butyl- (regioisomeric mixture) |
These speculative radical cross-coupling reactions open up new possibilities for the late-stage functionalization of the 1(2H)-isoquinolinone, 3-butyl- core, allowing for the rapid generation of diverse analogues for biological screening and materials development.
Strategic Structural Modification and Derivative Synthesis of 1 2h Isoquinolinone, 3 Butyl
Introduction of Substituents at Specific Positions (C-1, C-3, C-4, N-2)
The functionalization of the 1(2H)-isoquinolinone ring at specific carbon and nitrogen atoms is a key strategy for creating a library of derivatives with varied properties.
C-1 Position: The C-1 position of the isoquinolinone ring is susceptible to nucleophilic attack, particularly after activation of the isoquinolinone system. While direct C-1 functionalization of 3-butyl-1(2H)-isoquinolinone is not extensively documented, related chemistries on similar scaffolds suggest potential routes. For instance, the treatment of N-substituted isoquinolinium salts with organometallic reagents like Grignard or organolithium reagents can lead to the introduction of substituents at the C-1 position. nih.gov Another approach involves the cyclization of appropriately substituted precursors, such as 2-acylphenylacetonitriles, which can yield 1-substituted 2H-isoquinolin-3-ones. researchgate.net
C-3 Position: The butyl group at the C-3 position is a defining feature of the parent compound. Modifications at this position would require a de novo synthesis of the isoquinolinone ring. One established method for synthesizing 3-substituted isoquinolones involves the reaction of o-tolylbenzamide dianions with nitriles. harvard.edu By selecting a nitrile with a different alkyl or functional group, analogues of 3-butyl-1(2H)-isoquinolinone can be prepared.
C-4 Position: The C-4 position offers a valuable site for introducing further structural diversity. A common strategy for C-4 substitution involves the Heck reaction of a 4-haloisoquinoline precursor. For example, 4-bromoisoquinoline (B23445) can be reacted with various acrylates to introduce a propenoate side chain, which can be further modified. openmedicinalchemistryjournal.com Another approach involves the deprotonation of N-substituted 1,4-dihydro-3(2H)-isoquinolinones with a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a substituent at the C-4 position. uea.ac.uk A metal-free method for C-4 alkylation of isoquinolines has also been developed using benzoic acid and vinyl ketones, proceeding through a temporary dearomatization strategy. acs.org
N-2 Position: The nitrogen atom of the lactam ring is a prime target for substitution, significantly influencing the compound's lipophilicity and metabolic stability. nih.gov N-alkylation can be achieved through various methods. A common approach is the reaction of the parent isoquinolinone with an alkyl halide in the presence of a base. researchgate.net The Mitsunobu reaction offers a regioselective method for N-alkylation, particularly with benzylic alcohols. researchgate.netrsc.org A reductive amination/cyclization process starting from methyl-2-(2-formylphenyl)acetate and a primary amine (e.g., butylamine) can directly yield N-substituted 1,4-dihydro-3(2H)-isoquinolinones. uea.ac.uk
| Position | Modification Strategy | Reagents/Conditions | Potential Substituents |
| C-1 | Nucleophilic addition to activated isoquinolinone | Organometallic reagents (e.g., Grignard) | Alkyl, Aryl |
| C-3 | De novo synthesis | o-tolylbenzamide dianion + nitrile | Varied alkyl and functional groups |
| C-4 | Heck reaction on 4-haloisoquinoline | Acrylates, Pd catalyst | Propenoate derivatives |
| C-4 | Deprotonation-alkylation | n-BuLi, electrophiles | Alkyl, Aryl, etc. |
| N-2 | N-alkylation | Alkyl halides, base | Alkyl, Benzyl (B1604629) |
| N-2 | Mitsunobu reaction | Alcohols, DEAD, PPh3 | (Hetero)benzyl |
| N-2 | Reductive amination/cyclization | Methyl-2-(2-formylphenyl)acetate, primary amine | Various alkyl and aryl groups |
Novel Bond Formations at C-N Linkages
The formation of the C1-N2 and C3-C4 bonds is fundamental to the construction of the isoquinolinone core. Modern synthetic methods have focused on creating these linkages with greater efficiency and diversity. For instance, palladium-catalyzed tandem allylation and intramolecular amination reactions of benzylamines with allyl acetate (B1210297) can construct the isoquinoline (B145761) scaffold. nih.gov Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is another powerful tool for the synthesis of isoquinolinones.
While not directly forming a C-N bond, the functionalization of the existing lactam nitrogen (N-2) is a critical aspect of modifying the C-N linkage's environment. The synthesis of 2-butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, a close analog, demonstrates the incorporation of a butyl group at the N-2 position, highlighting the feasibility of creating diverse N-alkylated derivatives. nih.gov
Design and Synthesis of Hybrid Molecular Architectures
Hybrid molecules, which combine the 3-butyl-1(2H)-isoquinolinone scaffold with other pharmacologically relevant moieties, can lead to compounds with novel or enhanced biological activities. This strategy often involves linking the two molecular entities via a flexible or rigid linker.
One common approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linker. yyu.edu.tr For example, a derivative of 3-butyl-1(2H)-isoquinolinone bearing an alkyne or azide (B81097) functionality could be coupled with another molecule possessing the complementary functional group. This methodology allows for the creation of a wide array of hybrid structures under mild reaction conditions.
Another strategy involves the fusion of the isoquinolinone core with other heterocyclic rings. For instance, the reaction of isoquinolinium ylides with dipolarophiles can lead to the synthesis of fused pyrrolo[2,1-a]isoquinoline (B1256269) systems. aun.edu.eg While the starting material in this case is an isoquinolinium salt, the principle of building complex heterocyclic systems from the isoquinoline core is applicable.
| Hybridization Strategy | Linker/Fused Ring | Key Reaction | Potential Moieties |
| Click Chemistry | 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Other heterocycles, peptides, natural products |
| Ring Fusion | Pyrrolidine | [3+2] Cycloaddition | |
| Ring Fusion | Thiazole/Thiazine | Cyclization of S-substituted derivatives |
Bioisosteric Replacements in 1(2H)-Isoquinolinone, 3-butyl- Scaffolds
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. princeton.edu In the context of 3-butyl-1(2H)-isoquinolinone, several bioisosteric modifications can be envisioned.
Replacement of the Lactam Carbonyl: The carbonyl group of the lactam is a key hydrogen bond acceptor. It can be replaced with other groups that can perform a similar function, such as a sulfone or a tetrazole ring. The synthesis of such analogues would require significant synthetic effort, likely involving a de novo ring construction.
Bioisosteres for the Butyl Group: The n-butyl group at the C-3 position contributes to the lipophilicity of the molecule. It can be replaced with other groups of similar size and lipophilicity, such as a cyclobutyl, a thiophene, or a trifluoromethyl-substituted alkyl chain. These modifications can influence the molecule's interaction with its biological target and its metabolic stability.
Ring Bioisosteres: The entire isoquinolinone ring system can be replaced with other bicyclic heteroaromatic scaffolds that maintain a similar spatial arrangement of key functional groups. Examples of potential bioisosteric scaffolds include quinazolinones, phthalazinones, or benzoxazinones.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Lactam Carbonyl (C=O) | Sulfone (SO2), Tetrazole | Maintain hydrogen bonding capabilities, alter electronic properties |
| n-Butyl | Cyclobutyl, Thiophene, CF3-alkyl | Modulate lipophilicity, metabolic stability, and target interactions |
| Phenyl ring of Isoquinolinone | Pyridine, Thiophene | Alter polarity, solubility, and potential for new interactions |
Mechanistic Investigations of Biological Activities of 1 2h Isoquinolinone, 3 Butyl and Derivatives
Antimicrobial Activity and Mechanistic Pathways
Comprehensive searches of available scientific literature and research databases did not yield specific studies focusing on the antimicrobial activity and mechanistic pathways of the compound 1(2H)-Isoquinolinone, 3-butyl-. While the broader class of isoquinoline (B145761) and isoquinolinone derivatives has been investigated for such properties, data specifically pertaining to the 3-butyl substituted variant is not present in the reviewed literature. Research on related isoquinoline derivatives has indicated potential antibacterial and antifungal activities, often attributed to their ability to interfere with microbial cell wall synthesis or nucleic acid biosynthesis. nih.gov However, the absence of direct research on 1(2H)-Isoquinolinone, 3-butyl- prevents a detailed discussion of its specific efficacy and mechanisms.
Antibacterial Efficacy
There is no specific data available in the scientific literature regarding the antibacterial efficacy of 1(2H)-Isoquinolinone, 3-butyl-. Studies on other isoquinoline derivatives have shown activity against a range of Gram-positive bacteria. nih.govmdpi.com For instance, certain tricyclic isoquinoline derivatives have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com The mechanism of action for some alkynyl isoquinolines is suggested to involve the perturbation of cell wall and nucleic acid biosynthesis in S. aureus. nih.gov Without dedicated studies, it is not possible to determine if 1(2H)-Isoquinolinone, 3-butyl- shares these characteristics.
Anticancer Potential and Cellular Mechanisms of Action
There is a lack of specific research on the anticancer potential and cellular mechanisms of action of 1(2H)-Isoquinolinone, 3-butyl-. The broader family of isoquinolinone derivatives has been a subject of interest in cancer research, with various analogues showing promise in inhibiting cancer cell growth through different mechanisms. nih.govuniv.kiev.uanih.govnih.gov However, these findings cannot be directly attributed to the 3-butyl derivative without specific experimental evidence.
Inhibition of Cell Proliferation
No studies dedicated to the inhibition of cell proliferation by 1(2H)-Isoquinolinone, 3-butyl- have been found in the scientific literature. Research on other isoquinolinone derivatives, such as certain 3-acyl and 3-amino substituted compounds, has demonstrated antiproliferative activity against various cancer cell lines. nih.govuniv.kiev.ua For example, a novel 3-acyl isoquinolin-1(2H)-one derivative was found to inhibit the proliferation of breast cancer cells. nih.gov Similarly, certain 3-aminoisoquinolin-1(2H)-one derivatives have been identified as inhibitors of tumor cell growth. univ.kiev.ua The specific effects of the 3-butyl substitution on this activity remain uninvestigated.
Induction of Apoptosis
The capacity of 1(2H)-Isoquinolinone, 3-butyl- to induce apoptosis has not been specifically investigated in published research. Studies on related isoquinolinone derivatives have shown that they can trigger apoptotic pathways in cancer cells. nih.govnih.gov For instance, some isoquinoline derivatives have been shown to promote apoptosis in ovarian cancer cells by downregulating inhibitor of apoptosis proteins (IAPs). nih.gov Another study on a 3-acyl isoquinolin-1(2H)-one derivative demonstrated its ability to induce apoptosis in breast cancer cells through the intrinsic pathway, involving the regulation of Bax and Bcl-2 proteins and the activation of caspases. nih.gov It is unknown if 1(2H)-Isoquinolinone, 3-butyl- possesses similar capabilities.
Cell Cycle Arrest Mechanisms
There is no available data on the mechanisms of cell cycle arrest induced by 1(2H)-Isoquinolinone, 3-butyl-. Research on other isoquinolinone derivatives has indicated that they can interfere with the cell cycle in cancer cells. nih.gov For example, a 3-acyl isoquinolin-1(2H)-one derivative was reported to cause cell cycle arrest at the G2 phase in breast cancer cells by suppressing the expression of CDK1 protein. nih.gov Without specific studies on the 3-butyl derivative, its impact on cell cycle progression remains unknown.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication and transcription. wikipedia.org They function by creating transient breaks in the DNA backbone, allowing the strands to pass through one another to relieve supercoiling, before religating the breaks. wikipedia.org Inhibition of these enzymes, particularly Topoisomerase I (Top1), stabilizes the transient enzyme-DNA covalent complex, leading to lethal DNA strand breaks and subsequent apoptosis, a mechanism exploited by several anticancer drugs. wikipedia.org
While the broader isoquinoline family has yielded potent Top1 inhibitors, these are typically structurally complex derivatives. Specifically, the indenoisoquinoline class of compounds has been identified as a significant group of non-camptothecin Top1 inhibitors. nih.govnih.gov Further molecular design, based on the concept of creating constrained forms of 3-arylisoquinolines, has led to the development of isoindolo[2,1-b]isoquinolinones, which also exhibit potent Top1 inhibitory activity. nih.gov
Structure-activity relationship (SAR) studies of these active derivatives consistently highlight the necessity of a planar, aromatic substituent at the C-3 position of the isoquinolinone core for effective intercalation into the DNA and interaction with the enzyme. nih.gov There is a lack of specific research data on the topoisomerase inhibitory activity of 1(2H)-isoquinolinone derivatives with simple alkyl chains, such as the 3-butyl substituent. Based on the established SAR for this target, which emphasizes the requirement for an aryl group at this position, it is inferred that 1(2H)-Isoquinolinone, 3-butyl- would likely be a weak or inactive Top1 inhibitor.
Tankyrase-1/2 Inhibition and Wnt Signaling Modulation
The following table presents data for several 3-aryl-isoquinolin-1-one derivatives, illustrating the potency achieved with this substitution pattern.
| Compound | Substitution at C-3 | Substitution at C-5 | TNKS1 IC₅₀ (μM) | TNKS2 IC₅₀ (μM) |
|---|---|---|---|---|
| 11c | 4-methoxyphenyl | L-prolinamide | 0.009 | 0.003 |
| Example A | Phenyl | Methyl | 0.025 | 0.010 |
| Example B | 4-fluorophenyl | Methyl | 0.012 | 0.004 |
| Example C | 4-chlorophenyl | Methyl | 0.014 | 0.005 |
PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair, particularly in the base excision repair pathway. mdpi.com Its inhibition has become a validated therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.net The isoquinolinone core is a well-established scaffold for the design of potent PARP-1 inhibitors. nih.govresearchgate.net
The mechanism of PARP inhibitors involves competitive binding at the NAD+ pocket of the enzyme, which prevents the synthesis and transfer of poly(ADP-ribose) chains onto target proteins. mdpi.com This catalytic inhibition blocks the recruitment of other DNA repair proteins to sites of single-strand breaks, leading to the accumulation of DNA damage and cell death. researchgate.net
Numerous isoquinolinone derivatives have been synthesized and evaluated as PARP-1 inhibitors. For instance, thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its derivatives have shown potent, sub-micromolar inhibitory activity against PARP-1. doi.org While specific data for 1(2H)-Isoquinolinone, 3-butyl- is not available, the broad activity of the isoquinolinone class suggests it may possess some level of inhibitory function, though likely less potent than more complex, optimized derivatives. nih.govdoi.org
| Compound | PARP-1 IC₅₀ (μM) |
|---|---|
| Benzamide (B126) | 30 |
| 5OH-DIQ (a constrained benzamide analog) | 17 |
| TIQ-A (thieno[2,3-c]isoquinolin-5-one) | 0.45 |
| 5-hydroxy TIQ-A derivative (Compound 11) | 0.39 |
| 5-methoxy TIQ-A derivative (Compound 12) | 0.21 |
| 1,5-Isoquinolinediol | 0.39 |
Data for representative isoquinolinone derivatives and related compounds. doi.orgabcam.com
Mitochondrial Dysfunction and Oxidative Stress Responses
Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis (programmed cell death). Mitochondrial dysfunction, often characterized by impaired respiration and increased production of reactive oxygen species (ROS), can lead to oxidative stress and trigger apoptotic pathways. cas.cz
Investigations into the biological effects of isoquinolinone derivatives have revealed connections to mitochondrial-mediated processes. A study on a novel 3-acyl isoquinolin-1(2H)-one derivative demonstrated its ability to promote cell death through the mitochondria-mediated intrinsic apoptosis pathway. nih.gov This involves the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, leading to the activation of caspases. nih.gov Furthermore, a broader review of isoquinoline alkaloids indicates that some members of this class can exert protective effects by reducing oxidative stress damage, in part by enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govresearchgate.net
While these findings link the isoquinolinone scaffold to the modulation of mitochondrial function and oxidative stress, direct experimental evidence for 1(2H)-Isoquinolinone, 3-butyl- in these processes is currently lacking. Its specific effects would depend on its ability to localize within the cell and interact with components of the mitochondrial or antioxidant response pathways.
Anti-inflammatory Modulatory Effects
Inflammation is a complex biological response involving the upregulation of various enzymes and signaling molecules. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two key pro-inflammatory enzymes whose expression is elevated during inflammation, leading to the production of prostaglandins (B1171923) and nitric oxide, respectively. nih.gov Inhibition of these enzymes is a common strategy for anti-inflammatory therapies.
The isoquinoline scaffold is present in molecules that exhibit anti-inflammatory properties. For example, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were found to be potent and selective inhibitors of COX-2. nih.gov Additionally, some natural isoquinoline alkaloids, such as berberine, have been shown to reduce neuroinflammation by inhibiting the production of iNOS and COX-2. nih.gov Another derivative, 1,5-Isoquinolinediol, has also been identified as an inhibitor of iNOS. abcam.com
These findings suggest that the isoquinolinone core structure has the potential to serve as a template for the development of inhibitors of pro-inflammatory enzymes. However, the specific activity of 1(2H)-Isoquinolinone, 3-butyl- has not been reported. Its anti-inflammatory potential would be contingent on its ability to bind to the active sites of enzymes like COX-2 or iNOS and modulate their activity.
Neuroprotective Investigations
Neuroprotection refers to the preservation of neuronal structure and function. A growing body of evidence suggests that isoquinoline-based compounds may possess neuroprotective properties through various mechanisms. nih.gov One of the most significant mechanisms is linked to the inhibition of PARP-1. doi.org
Overactivation of PARP-1 in neurons, often triggered by events like ischemia and reperfusion injury, can lead to severe energy depletion (NAD+ and ATP loss) and ultimately, cell death. doi.org Research has demonstrated that isoquinolinone-derived PARP-1 inhibitors can provide significant neuroprotection in in vitro models of cerebral ischemia. doi.org A strong correlation (r = 0.93) was observed between the PARP-1 inhibitory potency (IC₅₀) of these compounds and their ability to protect neurons from oxygen-glucose deprivation-induced injury. doi.org For example, the potent PARP-1 inhibitor TIQ-A and its derivatives effectively attenuated neuronal death in these models. doi.org
Additionally, isoquinoline alkaloids have been shown to exert neuroprotective effects through other mechanisms, including the reduction of oxidative stress, modulation of autophagy, and inhibition of neuroinflammation. nih.gov Given the established link between PARP-1 inhibition and neuroprotection for the isoquinolinone class, it is plausible that 1(2H)-Isoquinolinone, 3-butyl- could exhibit neuroprotective activity, with the degree of protection likely correlating with its potency as a PARP-1 inhibitor. doi.org
Modulation of Neurotransmission
Information regarding the direct effects of 1(2H)-Isoquinolinone, 3-butyl- on neurotransmission is not available in the reviewed scientific literature. Research has not yet elucidated whether this specific compound interacts with neurotransmitter systems, such as the cholinergic, dopaminergic, serotonergic, or GABAergic pathways. Therefore, its role as a potential modulator of synaptic transmission, including any agonist or antagonist activity at neurotransmitter receptors or effects on neurotransmitter release and reuptake, remains uncharacterized.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
There is no published research specifically investigating the inhibitory activity of 1(2H)-Isoquinolinone, 3-butyl- against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). As such, data including IC50 values, the nature of the inhibition (e.g., competitive, non-competitive), and the selectivity for either cholinesterase enzyme are not available for this particular compound.
Enzyme and Receptor Binding Affinities and Associated Biological Modulation
Specific data on the binding affinities of 1(2H)-Isoquinolinone, 3-butyl- to any enzymes or receptors are absent from the current body of scientific literature. There are no available studies that have determined its binding constants (e.g., Ki, Kd) for any biological targets. As a result, the associated biological modulation stemming from such interactions has not been described.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 1(2H)-Isoquinolinone, 3-butyl-, various NMR techniques can be employed to gain a comprehensive understanding of its molecular framework.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum of 1(2H)-Isoquinolinone, 3-butyl-, the aromatic protons of the isoquinolinone ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the lactam nitrogen. The protons of the butyl group would resonate in the upfield region. The methylene (B1212753) protons adjacent to the isoquinolinone ring would likely appear around δ 2.5-3.0 ppm, while the subsequent methylene and terminal methyl protons would be found at progressively higher fields.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the lactam is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons would appear between δ 120 and 140 ppm. The carbons of the butyl chain would be observed in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1(2H)-Isoquinolinone, 3-butyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| C=O | - | 160 - 170 |
| N-H | 9.0 - 11.0 (broad) | - |
| α-CH₂ (butyl) | 2.5 - 3.0 | 30 - 40 |
| β-CH₂ (butyl) | 1.5 - 2.0 | 25 - 35 |
| γ-CH₂ (butyl) | 1.2 - 1.7 | 20 - 30 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Multi-dimensional NMR Techniques for Structure Elucidation
To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the butyl chain and between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the butyl group to the isoquinolinone core. For example, a correlation between the α-methylene protons of the butyl group and the C3 carbon of the isoquinolinone ring would confirm the substitution pattern.
Dynamic NMR for Conformational Studies
The butyl group attached to the isoquinolinone ring can exhibit conformational flexibility. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the rotational barriers and preferred conformations of the butyl chain. At lower temperatures, the rotation around the C-C bonds of the butyl group might slow down, potentially leading to the observation of distinct signals for conformationally non-equivalent protons or carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of 1(2H)-Isoquinolinone, 3-butyl- would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the lactam would be observed as a broad band around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the C-C backbone of the butyl chain would be expected to show strong Raman signals.
Table 2: Characteristic IR and Raman Bands for 1(2H)-Isoquinolinone, 3-butyl-
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| N-H | Stretching | 3200 - 3400 (broad) | Weak |
| Aromatic C-H | Stretching | > 3000 | Medium |
| Aliphatic C-H | Stretching | < 3000 | Strong |
| C=O (Lactam) | Stretching | 1650 - 1680 | Medium |
Electronic Spectroscopy: UV-Visible and Fluorescence Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The isoquinolinone core is a chromophore, and its π-π* and n-π* transitions would result in characteristic absorption bands in the UV-Visible region. Typically, isoquinolinone derivatives exhibit strong absorption bands in the UV region, often with multiple maxima. The presence of the butyl group is not expected to significantly alter the position of the main absorption bands, as it is not a chromophore itself.
Fluorescence spectroscopy could reveal whether 1(2H)-Isoquinolinone, 3-butyl- is emissive upon excitation. The fluorescence spectrum, if observed, would provide information about the excited state properties of the molecule. The emission wavelength and quantum yield would be characteristic features.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For 1(2H)-Isoquinolinone, 3-butyl-, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.
Under electron ionization (EI) or other fragmentation techniques, the molecule would break apart in a predictable manner. Common fragmentation pathways for isoquinolinone derivatives involve the loss of small neutral molecules like CO and HCN. The butyl side chain would also be susceptible to fragmentation. A prominent fragmentation would be the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), leading to the loss of a propyl radical (C₃H₇) and the formation of a stable resonance-stabilized cation. Another likely fragmentation is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral butene molecule.
Table 3: Predicted Mass Spectrometry Fragmentation for 1(2H)-Isoquinolinone, 3-butyl-
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | Molecular Ion | - |
| [M-28]⁺ | Loss of CO | Cleavage of the lactam ring |
| [M-29]⁺ | Loss of C₂H₅ | Cleavage of the butyl chain |
| [M-43]⁺ | Loss of C₃H₇ | Benzylic cleavage |
X-ray Crystallography for Solid-State Structural Determination
Should single crystals of 1(2H)-Isoquinolinone, 3-butyl- be successfully grown, X-ray diffraction analysis would yield a detailed set of crystallographic data. This data is typically presented in a standardized format, as shown in the hypothetical data table below.
Hypothetical Crystallographic Data for 1(2H)-Isoquinolinone, 3-butyl-
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃H₁₅NO |
| Formula weight | 201.26 g/mol |
| Crystal system | [e.g., Monoclinic] |
| Space group | [e.g., P2₁/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
This information would allow for a detailed discussion of the molecule's conformation, including the planarity of the isoquinolinone ring system and the orientation of the 3-butyl substituent. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state assembly of the molecules.
Electron Paramagnetic Resonance (EPR) Studies of Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. EPR studies of 1(2H)-Isoquinolinone, 3-butyl- would be relevant if the molecule were to be investigated under conditions that generate a radical species, for example, through oxidation, reduction, or irradiation.
If a radical of 1(2H)-Isoquinolinone, 3-butyl- were to be generated and studied by EPR spectroscopy, the resulting spectrum would provide information about the electronic structure of the radical. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.
Hypothetical EPR Data for a Radical of 1(2H)-Isoquinolinone, 3-butyl-
| Parameter | Value |
|---|---|
| g-factor | [e.g., ~2.0023] |
| Hyperfine Coupling Constants (A) | |
| A(¹⁴N) (Gauss) | [Value] |
The g-factor provides information about the electronic environment of the unpaired electron. The hyperfine coupling constants reveal the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H), offering insights into the delocalization of the unpaired electron across the molecule. This would allow for the precise identification of the location of the unpaired spin within the molecular framework.
While no specific experimental data for 1(2H)-Isoquinolinone, 3-butyl- has been found, the methodologies described above represent the standard analytical approaches for the detailed structural elucidation of such a compound in its solid state and for the characterization of any derived radical species.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a fundamental understanding of a compound's stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules by focusing on the electron density. DFT calculations, often using hybrid functionals like B3LYP, are instrumental in determining the geometry, energy, and electronic distribution of molecules like isoquinoline (B145761) and its derivatives. researchgate.net For the isoquinoline framework, DFT is used to compute key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting intermolecular interactions. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer and the stability arising from electron delocalization. nih.gov While specific DFT data for 3-butyl-1(2H)-isoquinolinone is not extensively published, the table below illustrates typical electronic properties calculated for related isoquinoline derivatives using DFT methods. nih.gov
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.7 to -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.9 to -2.3 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.7 to 3.9 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov |
| Ionization Potential (IP) | 5.7 to 6.1 | Energy required to remove an electron. |
| Electron Affinity (EA) | 1.9 to 2.1 | Energy released when an electron is added. |
To investigate the optical properties and electronic absorption spectra of molecules, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. cnr.it TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra by determining the excitation energies and oscillator strengths of electronic transitions. sid.ir For isoquinoline derivatives, TD-DFT studies, often performed in conjunction with a basis set like 6-311++G(d,p), help in understanding the nature of these transitions, such as n→π* or π→π*. nih.govsid.ir The solvent effects on the absorption spectra can also be modeled using approaches like the Polarizable Continuum Model (PCM). sid.ir The results from TD-DFT calculations are crucial for designing molecules with specific optical properties, for instance, for use as chromophores in non-linear optics (NLO). nih.gov
| Transition | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 3.52 | 0.15 | HOMO → LUMO |
| S0 → S2 | 4.10 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 4.55 | 0.21 | HOMO → LUMO+1 |
Conformational analysis is essential for molecules with flexible components, such as the butyl group attached to the isoquinolinone core in 3-butyl-1(2H)-isoquinolinone. This analysis involves mapping the potential energy surface of the molecule as a function of the rotation around its single bonds to identify stable conformers (energy minima) and transition states (energy maxima). upenn.eduucalgary.ca The energy difference between these points defines the rotational energy barrier.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and a protein's active site. The simulation calculates a binding affinity or score, which estimates the strength of the interaction, with lower binding energy values indicating a more stable complex. researchgate.netscispace.com
For 1(2H)-Isoquinolinone, 3-butyl-, docking studies could be performed against various protein targets to explore its potential biological activities. Isoquinoline derivatives have been successfully docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and bacterial enoyl-acyl carrier protein reductase, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. scispace.comresearchgate.net
Following docking, molecular dynamics (MD) simulations can be run to study the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic movements of the atoms, confirming whether the interactions identified in the docking pose are maintained. nih.gov
| Hypothetical Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |
|---|---|---|---|
| Enzyme X (e.g., Kinase) | -7.8 | LEU 83, VAL 91 | Hydrophobic |
| SER 144 | Hydrogen Bond | ||
| PHE 165 | π-π Stacking | ||
| Receptor Y (e.g., GPCR) | -8.5 | TRP 101, ILE 104 | Hydrophobic |
| ASN 198, GLN 250 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR models, in particular, are powerful tools in medicinal chemistry for guiding lead optimization. mdpi.com
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.gov It generates a model by aligning a set of molecules with known activities and calculating their steric and electrostatic fields at various points on a 3D grid. The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). mdpi.comnih.gov
The output of a CoMFA study is a 3D contour map that visualizes regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease activity. For instance, a CoMFA model for a series of 3-substituted 1(2H)-isoquinolinone derivatives could reveal that:
Green contours indicate regions where adding bulky groups would enhance biological activity.
Yellow contours show areas where bulky groups would be detrimental to activity.
Blue contours highlight regions where positive charges (or electron-withdrawing groups) are favorable.
Red contours indicate where negative charges (or electron-donating groups) would improve activity.
Such models have been successfully developed for pyrimido-isoquinolin-quinones and tetrahydroquinoline derivatives, providing valuable insights for designing new, more potent compounds against targets like methicillin-resistant Staphylococcus aureus (MRSA) and lysine-specific demethylase 1 (LSD1). mdpi.comnih.gov A CoMFA study on 3-butyl-1(2H)-isoquinolinone and its analogs could similarly guide the optimization of the butyl chain or substitutions on the isoquinolinone ring to maximize a desired biological effect.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. While specific CoMSIA studies on a series including 1(2H)-Isoquinolinone, 3-butyl-, are not readily found, research on analogous structures like quinazolinone and other isoquinolinone derivatives as PARP (Poly(ADP-ribose) polymerase) inhibitors often employs such techniques. rsc.orgnih.govnih.gov
These analyses typically involve aligning a set of molecules and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. The resulting data is then subjected to statistical analysis, such as Partial Least Squares (PLS), to generate a model that predicts biological activity. For isoquinolinone derivatives, these studies help in understanding the structural requirements for potent inhibitory activity, guiding the synthesis of more effective compounds. nih.gov
Table 1: Hypothetical CoMSIA Field Contributions for a Series of Isoquinolinone Derivatives
| Field Type | Favorable Region | Unfavorable Region | Contribution (%) |
| Steric | Bulkier groups at position X may increase activity. | Bulky groups at position Y may decrease activity. | 35 |
| Electrostatic | Positive potential near the carbonyl group is beneficial. | Negative potential near the butyl chain is detrimental. | 25 |
| Hydrophobic | Hydrophobic substituents on the phenyl ring enhance binding. | Polar groups on the butyl chain reduce activity. | 20 |
| H-Bond Donor | Donor group at position Z improves interaction. | N/A | 10 |
| H-Bond Acceptor | Acceptor group at the carbonyl is crucial for binding. | N/A | 10 |
This table is illustrative and based on general findings for PARP inhibitors, not on a specific study of 1(2H)-Isoquinolinone, 3-butyl-.
Elucidation of Reaction Mechanisms via Computational Pathways
For instance, Density Functional Theory (DFT) calculations can be used to model the reaction pathway for the synthesis of the isoquinolinone scaffold. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This allows chemists to understand the feasibility of a proposed mechanism, identify the rate-determining step, and predict the effects of catalysts or substituents on the reaction outcome.
Table 2: Computationally Derived Parameters for a Key Reaction Step
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (Ea) | 15.2 | The energy barrier that must be overcome for the reaction to proceed. |
| Reaction Enthalpy (ΔH) | -25.7 | The net change in heat content; a negative value indicates an exothermic step. |
| Gibbs Free Energy (ΔG) | -22.1 | The overall energy change, indicating the spontaneity of the reaction step. |
Note: The data in this table is hypothetical and serves as an example of what a computational study of a reaction mechanism for an isoquinolinone synthesis might yield.
These computational approaches are instrumental in optimizing reaction conditions and in the rational design of synthetic routes to novel isoquinolinone derivatives. gazi.edu.tr
Emerging Applications and Interdisciplinary Research Horizons
Role in Materials Science and Engineering
The unique, rigid, and aromatic structure of the isoquinoline (B145761) ring system, which is the foundation of isoquinolinones, makes it a compelling candidate for the development of advanced materials. nih.gov The ability to modify the scaffold with various functional groups allows for the fine-tuning of photophysical and electronic properties, opening doors for applications in electronics and photonics. globethesis.comresearchgate.net
The development of novel organic semiconductors is crucial for advancing organic electronics. Isoquinoline and its derivatives are investigated for their potential in this field, particularly in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Their fused aromatic structure provides good charge transport capabilities, and their photoluminescent properties can be tuned by chemical modification. researchgate.net
Derivatives of pyrazolo[3,4-b]quinolines, which contain the quinoline (B57606) (an isomer of isoquinoline) core, have been successfully used as emitting materials in OLEDs. researchgate.net In one study, these compounds were used as dopants in a host material, demonstrating their role as emitters in the device architecture. researchgate.net Similarly, fluorene-bridged quinazoline (B50416) and quinoxaline (B1680401) derivatives have been synthesized and used as efficient blue emitters in multilayered OLEDs. nih.gov These examples highlight the potential of nitrogen-containing heterocyclic compounds like isoquinolinones in the light-emitting layers of OLED devices. The performance of such devices often depends on the specific molecular structure and its integration within the device layers. nih.govresearchgate.net
Table 1: Examples of OLEDs Incorporating Isoquinoline-Related Heterocycles This table presents data for related quinoline and quinazoline derivatives to illustrate the potential of the isoquinoline scaffold in organic electronics.
| Emitter Type | Device Structure | Performance Metric | CIE Coordinates (at Voltage) | Reference |
| Fluorene-bridged quinazoline derivative | ITO/NPB/Emitter/Bphen/Liq/Al | External Quantum Efficiency: 1.58% @ 20 mA/cm² | (0.18, 0.24) @ 6.0 V | nih.gov |
| Fluorene-bridged quinoxaline derivative | ITO/NPB/Emitter/Bphen/Liq/Al | External Quantum Efficiency: 1.30% @ 20 mA/cm² | (0.19, 0.27) @ 6.0 V | nih.gov |
| Pyrazolo[3,4-b]quinoline derivative (dopant) | NPB/CBP:PAQ-X/TPBI/LiF/Al | Varies with substituent | Blue-green to orange-red emission | researchgate.net |
The integration of isoquinolinone derivatives into photonic devices is predicated on their distinct photophysical properties. globethesis.com Research into various substituted isoquinolines has revealed their potential as fluorophores. nih.govmdpi.com Properties such as absorption and emission maxima, fluorescence quantum yield, and Stokes shift are critical for applications like fluorescent sensors and luminescent materials. researchgate.netresearchgate.net
Studies on novel isoquinoline derivatives substituted at the 3-position have shown that their fluorescent properties are highly dependent on their chemical structure. nih.govmdpi.com For instance, attaching different lactam rings (azetidin-2-one, pyrrolidin-2-one, etc.) to the isoquinoline core resulted in varying fluorescence quantum yields, with a more rigid four-membered ring leading to a higher quantum yield (0.963) due to reduced non-radiative decay pathways. mdpi.com The emission maxima for many of these derivatives fall within the near-ultraviolet and visible regions (328 to 391 nm), making them suitable for various light-emitting applications. nih.gov The development of multi-substituted isoquinoline derivatives has led to materials with solid-state fluorescence, with some exhibiting mechanofluorochromism—a change in emission color upon mechanical stimulation. globethesis.com
Table 2: Photophysical Properties of Selected 3-Substituted Isoquinoline Derivatives Data extracted from studies on related isoquinoline structures to demonstrate tunable properties.
| Compound | Absorption Max (λmax abs, nm) | Emission Max (λmax em, nm) | Stokes Shift (Δυ, cm-1) | Quantum Yield (Φfl) | Reference |
| 1-(Isoquinolin-3-yl)azetidin-2-one | 269 | 344 | 7949 | 0.963 | mdpi.comresearchgate.net |
| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 270 | 338 | 7117 | 0.812 | researchgate.net |
| 1-(Isoquinolin-3-yl)piperidin-2-one | 270 | 328 | 6105 | 0.169 | researchgate.net |
| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 269 | 391 | 10850 | 0.057 | researchgate.net |
Catalytic Applications of Isoquinolinone Scaffolds
The isoquinoline scaffold is a privileged structure not only in medicinal chemistry but also in the field of catalysis. nih.gov Its derivatives have been employed in organocatalysis, as ligands in metal-catalyzed processes, and as photocatalysts, demonstrating the versatility of this heterocyclic system. nih.govresearchgate.net
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Isoquinoline and its derivatives have been utilized as organocatalysts in various transformations. nih.govacs.org For example, highly functionalized hydroisoquinolines have been synthesized enantioselectively through an organocatalytic cascade reaction, showcasing the utility of the scaffold in building molecular complexity. rsc.org The rigid framework and the presence of the nitrogen atom allow for the creation of a defined chiral environment around a catalytic site, making isoquinoline-based structures valuable in asymmetric synthesis. acs.org
In metal-catalyzed reactions, isoquinoline derivatives primarily serve as ligands that coordinate to a metal center, thereby modulating its reactivity and selectivity. researchgate.netrsc.org The nitrogen atom of the isoquinoline ring is a key coordination site for various transition metals, including rhodium, copper, and platinum. nih.govacs.orgnih.gov
Rhodium(III)-catalyzed systems using isoquinoline-related scaffolds (such as ketoximes) have been developed for the synthesis of polysubstituted isoquinolines through C-H activation. nih.gov Copper-catalyzed domino reactions have been designed for the synthesis of highly substituted isoquinolin-1(2H)-ones, demonstrating a ligand-free catalytic system where the reactants and scaffold precursors interact directly with the metal. nih.gov Furthermore, isoquinoline itself can act as a ligand in platinum(II) complexes, where its coordination influences the complex's stability and reactivity in processes like ligand exchange. acs.org
Table 3: Examples of Isoquinoline Scaffolds in Metal-Catalyzed Reactions
| Metal Catalyst | Isoquinoline Role | Reaction Type | Application | Reference |
| Rhodium(III) | Precursor/Scaffold | C-H Activation/Annulation | Synthesis of polysubstituted isoquinolines | nih.gov |
| Copper(I) | Product Scaffold | Domino Reaction | Synthesis of isoquinolone-4-carboxylic acids | nih.gov |
| Silver(I) | Catalyst Component | Cascade Reaction | Synthesis of isoquinolines from 2-alkynylbenzaldehydes | nih.gov |
| Platinum(II) | Ligand | Ligand Exchange | Study of complex isomerization and reactivity | acs.org |
Visible-light photocatalysis has become a prominent strategy in modern organic synthesis. The extended π-conjugation of the isoquinoline ring allows its derivatives to absorb visible light, making them suitable for use as photocatalysts. nih.govrsc.org
An isoquinoline-derived diaryl ketone has been reported as an efficient organic photocatalyst for the dehydrogenative cross-coupling of heteroarenes. nih.gov This catalyst absorbs blue light and initiates a reaction cascade using air as the terminal oxidant. nih.gov In another application, a metal-free approach for synthesizing isoquinolone derivatives was developed using a photoinitiated deaminative [4+2] annulation, where the key radical intermediate is generated via photocatalytic cleavage. rsc.org Imidazo-isoquinolinone derivatives have also been synthesized using inexpensive aromatic ketones as photocatalysts in a decarboxylative radical addition/cyclization strategy. acs.org These examples underscore the potential of the isoquinolinone scaffold to participate directly in and facilitate photochemical transformations.
Natural Product Chemistry and Biomimetic Synthesis
The isoquinoline core is a prevalent motif in thousands of natural alkaloids, typically derived from the amino acid tyrosine. wikipedia.orgrsc.org These natural products are found extensively in various plant families, such as Papaveraceae and Corydalis, and exhibit a wide spectrum of pharmacological effects. rsc.orgnih.gov However, a survey of the literature indicates that 1(2H)-Isoquinolinone, 3-butyl- has not been identified as a naturally occurring compound. The vast majority of known natural isoquinoline alkaloids feature more complex substitution patterns, often involving methoxy, hydroxy, or larger benzyl (B1604629) groups at various positions. rsc.orgrsc.org Simple alkyl-substituted isoquinolinones are less common in nature, suggesting that the biosynthetic pathways may not favor their formation or that they have yet to be discovered in the vast chemical space of natural organisms.
Biomimetic synthesis aims to replicate nature's synthetic strategies in the laboratory, often providing efficient and stereoselective routes to complex molecules. The biosynthesis of isoquinoline alkaloids typically involves key steps like the Pictet-Spengler condensation. rsc.org While biomimetic syntheses have been successfully developed for numerous complex isoquinoline alkaloids, no specific biomimetic route for 3-alkyl-1(2H)-isoquinolinones, including the 3-butyl derivative, has been reported. The development of such a synthesis would be a novel research endeavor, potentially starting from a simple phenylacetic acid derivative and a β-amino aldehyde or its equivalent, mimicking a plausible, albeit currently hypothetical, biosynthetic pathway.
Development as Chemical Probes and Research Tools
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. Given the description of the isoquinoline framework as a "privileged structure" in medicinal chemistry, its derivatives are excellent candidates for development as chemical probes. nih.gov The diverse biological activities reported for this class of compounds underscore their potential to interact with a wide range of biological targets.
While 1(2H)-Isoquinolinone, 3-butyl- has not been specifically developed as a chemical probe, related 3-substituted isoquinolinones have shown significant biological activities that warrant its investigation. For instance, various derivatives with substitutions at the 3-position have demonstrated anticancer properties. semanticscholar.orguniv.kiev.ua Studies have shown that 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones can effectively inhibit the growth of various human tumor cell lines, and other analogs act as inhibitors of crucial enzymes like Aurora kinases and phosphatases. univ.kiev.ua
The introduction of a butyl group at the C3 position imparts increased lipophilicity to the molecule compared to smaller alkyl or polar substituents. This property could enhance cell membrane permeability, potentially leading to improved activity in cell-based assays or novel pharmacological profiles. The exploration of 1(2H)-Isoquinolinone, 3-butyl- as a research tool would begin with screening it against various enzyme families (e.g., kinases, proteases, phosphatases) and receptors to identify specific biological targets. Upon identification of a target, the scaffold could be further optimized to create a potent and selective chemical probe for studying the target's function in health and disease.
Table 1: Biological Activities of Related 3-Substituted 1(2H)-Isoquinolinone Derivatives
| Derivative Class | Reported Biological Activity | Potential Implication for 3-Butyl- Analog |
| 3-Amino-isoquinolinones | Anticancer, Kinase Inhibition (Aurora kinases), Phosphatase Inhibition (Cdc25B) univ.kiev.ua | Potential as an anticancer agent or enzyme inhibitor. |
| 3-Aryl-isoquinolinones | Antiproliferative (MCF-7 breast cancer), Anti-angiogenesis (via ERα/VEGFR-2) univ.kiev.ua | Warrants investigation for antiproliferative and anti-angiogenic effects. |
| General 3-Substituted | General anticancer activity noted for 3-substituted isoquinolines. semanticscholar.org | The butyl group could modulate activity and specificity. |
Future Perspectives and Unexplored Research Avenues
The field of research surrounding 1(2H)-Isoquinolinone, 3-butyl- is largely nascent, presenting a landscape rich with opportunities for discovery and innovation. The lack of extensive data highlights several key areas that merit investigation.
Synthetic Chemistry: While general synthetic methods for producing 3-substituted isoquinolinones exist, such as those utilizing hypervalent iodine reagents or transition metal-catalyzed annulation, dedicated efforts to develop a high-yield, scalable, and cost-effective synthesis for the 3-butyl derivative are needed. harvard.edunih.govorganic-chemistry.org Such a route would be enabling for all subsequent biological and materials research.
Pharmacological and Biological Exploration: The most significant unexplored avenue is the comprehensive biological profiling of this compound. Given the broad therapeutic potential of the isoquinoline family, a systematic investigation into the effects of 1(2H)-Isoquinolinone, 3-butyl- is a logical next step. semanticscholar.orgnih.gov This should involve high-throughput screening against diverse panels of human cell lines and key enzyme targets. The lipophilic nature of the butyl group may confer unique properties, such as enhanced blood-brain barrier penetration, making neuropharmacological studies particularly relevant, especially since some tetrahydroisoquinoline derivatives are known to act as neurotoxins. wikipedia.org
Natural Product Discovery: A targeted search for 3-alkyl-1(2H)-isoquinolinones in natural sources could be a fruitful endeavor. Modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) based dereplication, could be applied to screen extracts from plants, fungi, and marine organisms to determine if this scaffold exists in nature. rsc.org
Chemical Biology and Probe Development: Should initial screenings reveal a potent and specific biological activity, the compound would become a valuable starting point for a chemical biology campaign. Future work could involve designing and synthesizing derivatives to establish a structure-activity relationship (SAR), creating versions with photo-affinity labels or clickable handles for target identification, and ultimately validating a new chemical probe to dissect complex biological processes.
Table 2: Unexplored Research Avenues for 1(2H)-Isoquinolinone, 3-butyl-
| Research Avenue | Rationale & Key Questions | Potential Impact |
| Systematic Synthesis Optimization | Develop an efficient, scalable synthesis. How can modern catalytic methods be applied? nih.govorganic-chemistry.org | Provides material access for all other research; enables chemical library generation. |
| Comprehensive Biological Screening | The isoquinoline scaffold is "biologically privileged". nih.gov What are the anticancer, antimicrobial, or neuroactive properties of this specific analog? | Discovery of novel therapeutic leads or tool compounds. |
| Natural Product Isolation | Simple alkyl isoquinolinones are rare but may be undiscovered. Does this compound or its close relatives exist in nature? rsc.org | New insights into alkaloid biosynthesis and discovery of new natural products. |
| Chemical Probe Development | Leverage any identified bioactivity. Can this molecule be optimized into a selective tool for studying a specific protein or pathway? | Creation of new research tools for chemical biology. |
| Biomimetic Synthesis Studies | Explore plausible biosynthetic pathways in the lab. Can a biomimetic route be designed and executed? | Advances in synthetic chemistry and understanding of potential biosynthesis. |
Q & A
Q. What are the common synthetic routes for 3-butyl-1(2H)-isoquinolinone, and what optimization strategies are critical for yield improvement?
To synthesize 3-butyl-1(2H)-isoquinolinone, researchers often employ cyclization reactions starting from substituted benzaldehydes or hydrazones. For example, hydrazones derived from isonicotinoyl chloride () or pyridoxal derivatives () can form tridentate ligands that facilitate cyclization. Key optimization strategies include:
- Solvent selection : Acetonitrile is commonly used for derivatization due to its ability to dissolve intermediates and stabilize reactive species ().
- Catalysis : DMAP (4-dimethylaminopyridine) enhances reaction efficiency by acting as a nucleophilic catalyst ().
- Temperature control : Ultrasonication and controlled heating minimize side reactions ().
Q. How can researchers confirm the structural identity of 3-butyl-1(2H)-isoquinolinone, and what analytical techniques are essential?
Structural confirmation requires a multi-technique approach:
- X-ray crystallography : Resolves bond angles (e.g., C1–N–C2 = 125.36°) and torsion angles (e.g., N–C2–C10–C11 = -178.69°) to validate molecular geometry ().
- NMR spectroscopy : H and C NMR identify alkyl substituents (e.g., butyl group) and aromatic proton environments ().
- Mass spectrometry : Molecular ion peaks (e.g., m/z 265.271 for CHNO) confirm molecular weight ().
Q. What role does geometric isomerism play in the stability of 3-butyl-1(2H)-isoquinolinone derivatives?
Hydrazone-based precursors to isoquinolinones exhibit E/Z isomerism due to restricted rotation around the imine bond (). For 3-butyl derivatives, steric hindrance from the butyl group stabilizes the anti-conformation, reducing rotational isomerism. Computational modeling (e.g., DFT) can predict dominant isomeric forms under specific reaction conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed structures of 3-butyl-1(2H)-isoquinolinone derivatives?
Crystal structure analysis provides definitive evidence for ambiguous structures. For example:
- Hydrogen bonding : N–H⋯O interactions (e.g., in 3-(3-bromobenzyl)isoquinolinone) stabilize molecular packing and clarify tautomeric forms ().
- Planarity deviations : r.m.s. deviations (<0.01 Å) between aromatic rings confirm conjugation or steric distortion ().
- Torsion angles : Values like -178.69° for N–C2–C10–C11 distinguish trans vs. cis geometries ().
Q. What computational methods predict the reactivity and electronic properties of 3-butyl-1(2H)-isoquinolinone?
- DFT calculations : Optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites ().
- Molecular docking : Simulate interactions with biological targets (e.g., iron-binding proteins) based on tridentate ligand behavior ().
- Solvent modeling : COSMO-RS predicts solubility and stability in polar solvents like acetonitrile ().
Q. How should researchers address inconsistencies in spectroscopic data during purity assessment?
Discrepancies in NMR or HPLC data may arise from:
- Hydrate formation : Lyophilization or Karl Fischer titration quantifies water content ().
- Residual solvents : GC-MS identifies traces of acetonitrile or DMAP ().
- Isomeric impurities : Chiral HPLC or circular dichroism (CD) distinguishes enantiomers ().
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for 3-Butyl-1(2H)-Isoquinolinone Derivatives
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | Triclinic, P1 | |
| Bond angle (C1–N–C2) | 125.36° | |
| Torsion angle (N–C2–C10–C11) | -178.69° | |
| Hydrogen bond (N–H⋯O) | 2.89 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
